molecular formula C14H11ClN2O4 B5568332 5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5568332
M. Wt: 306.70 g/mol
InChI Key: MULROTQWEMJXMJ-LZYBPNLTSA-N
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Description

5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a chemical compound that belongs to the class of aldehydes and oximes. It is a yellowish powder with a molecular weight of 311.72 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes has been achieved at high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This process proceeds under both UV-light and visible light irradiation, highlighting the potential for environmentally friendly oxidation processes in organic synthesis (Higashimoto et al., 2009).

Synthesis Improvements

An improved protocol for the synthesis of 3-hydroxy-5-nitrobenzaldehyde from 3,5-dinitrobenzoyl chloride has been reported, optimizing the ratios of oxime to substrate and achieving a high yield. This demonstrates the efficiency of synthetic modifications in achieving high yields of desired compounds, which can be pivotal in the development of various chemical products (Zhang Wen-jing, 2009).

Selective Oxidation

Research into the selective oxidation of aromatic compounds on zeolites using N2O as a mild oxidant has shown promising results. Dehydroxylated ZSM-5 type zeolites have been used for the selective oxidation of aromatic compounds into corresponding phenols and diphenols with high selectivity and yield, offering a new approach to designing active sites for chemical reactions (Kustov et al., 2000).

Conversion of Oximes to Carbonyl Compounds

A method for converting oximes to the corresponding carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave irradiated conditions has been developed. This method provides a neutral, mild, and eco-friendly condition for the conversion process, demonstrating the versatility of oximes in synthetic organic chemistry (Kim et al., 2010).

Properties

IUPAC Name

(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-12-3-6-14(11(7-12)8-16-18)21-9-10-1-4-13(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULROTQWEMJXMJ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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